4-Sulfophthalic anhydride
CAS No.: 134-08-7
Cat. No.: VC20992227
Molecular Formula: C8H4O6S
Molecular Weight: 228.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134-08-7 |
|---|---|
| Molecular Formula | C8H4O6S |
| Molecular Weight | 228.18 g/mol |
| IUPAC Name | 1,3-dioxo-2-benzofuran-5-sulfonic acid |
| Standard InChI | InChI=1S/C8H4O6S/c9-7-5-2-1-4(15(11,12)13)3-6(5)8(10)14-7/h1-3H,(H,11,12,13) |
| Standard InChI Key | VJDQIBUPTBGINF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1S(=O)(=O)O)C(=O)OC2=O |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)O)C(=O)OC2=O |
Introduction
Structural Information
Molecular Properties
The molecular structure of 4-Sulfophthalic anhydride features a benzene ring fused with an anhydride group forming a benzofuran ring system. The compound contains a sulfonic acid group at the 4-position of the benzene ring, which significantly influences its chemical behavior . The IUPAC name for this compound is 1,3-dioxo-2-benzofuran-5-sulfonic acid, reflecting its structural components .
The key structural identifiers for 4-Sulfophthalic anhydride are summarized in the following table:
| Identifier | Value |
|---|---|
| Molecular Formula | C8H4O6S |
| Molecular Weight | 228.18 g/mol |
| IUPAC Name | 1,3-dioxo-2-benzofuran-5-sulfonic acid |
| CAS Number | 134-08-7 |
| InChI | InChI=1S/C8H4O6S/c9-7-5-2-1-4(15(11,12)13)3-6(5)8(10)14-7/h1-3H,(H,11,12,13) |
| InChIKey | VJDQIBUPTBGINF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1S(=O)(=O)O)C(=O)OC2=O |
Chemical Structure
The chemical structure of 4-Sulfophthalic anhydride is characterized by a benzofuran ring system with two carbonyl groups (forming the anhydride functionality) and a sulfonic acid group attached to the benzene portion of the molecule. This unique arrangement of functional groups contributes to its distinct chemical properties and reactivity patterns .
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns. The predicted collision cross-section data for various adducts provides valuable information for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 228.98013 | 143.9 |
| [M+Na]+ | 250.96207 | 154.3 |
| [M+NH4]+ | 246.00667 | 150.2 |
| [M+K]+ | 266.93601 | 151.5 |
| [M-H]- | 226.96557 | 143.8 |
| [M+Na-2H]- | 248.94752 | 145.8 |
| [M]+ | 227.97230 | 145.5 |
| [M]- | 227.97340 | 145.5 |
Synthesis Methods
Preparation Techniques
The primary method for synthesizing 4-Sulfophthalic anhydride involves the sulfonation of phthalic anhydride using fuming sulfuric acid. This process introduces a sulfonic acid group into the molecule at the 4-position of the benzene ring. The reaction typically occurs under controlled conditions to ensure the sulfonation proceeds at the desired position, as the location of the sulfonic acid group significantly impacts the compound's properties and reactivity.
The synthetic pathway can be represented as:
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Phthalic anhydride is treated with fuming sulfuric acid
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The sulfonic acid group is introduced at the 4-position
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The reaction mixture is processed to isolate the desired product
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Purification steps are employed to obtain 4-Sulfophthalic anhydride with high purity
Industrial Production
In industrial settings, the production of 4-Sulfophthalic anhydride may employ more sophisticated methods to optimize yield and purity. These methods might include the use of chlorinating agents to produce intermediate compounds that can be further processed to obtain the final product.
Industrial production typically focuses on controlling reaction conditions to minimize the formation of isomeric products with sulfonic acid groups at different positions. This is critical because direct sulfonation can result in substitution at both the 3- and 4-positions of phthalic subunits, leading to complex product mixtures . In contrast, condensation methods typically yield products with substitution exclusively at the 4-position, demonstrating the importance of the synthetic approach in determining the final product profile.
Chemical Reactivity
Types of Reactions
4-Sulfophthalic anhydride participates in various chemical reactions due to its dual functional groups. The anhydride functionality is highly reactive toward nucleophiles, while the sulfonic acid group contributes to the compound's solubility and acidic properties. Common reactions include:
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Hydrolysis of the anhydride group to form dicarboxylic acids
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Esterification with alcohols to form monoesters or diesters
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Amidation with amines to produce amide derivatives
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Condensation reactions for the synthesis of more complex structures
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Acid-base reactions involving the sulfonic acid group
The compound's electrophilic nature due to the presence of both anhydride and sulfonic acid groups allows it to react with various nucleophiles, making it valuable in diverse synthetic applications.
Common Reagents and Conditions
The reactivity of 4-Sulfophthalic anhydride with various reagents under different conditions can be summarized as follows:
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With water: Undergoes hydrolysis to form 4-sulfophthalic acid
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With alcohols: Forms esters under mildly acidic conditions
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With amines: Produces amides, often at room temperature or with gentle heating
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With reducing agents: The anhydride can be selectively reduced
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In condensation reactions: Participates in the formation of complex molecules, including phthalocyanines and related structures
The reactions typically require specific conditions, including appropriate solvents, temperature control, and sometimes catalysts to enhance selectivity and yield.
Applications
Scientific Research
In scientific research, 4-Sulfophthalic anhydride serves as a valuable intermediate in the synthesis of various compounds with potential applications in:
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Pharmaceutical development, particularly for compounds requiring sulfonic acid functionality
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Biochemical research, including the preparation of reagents for various assays
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Materials science, especially in the development of functional materials with specific properties
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Dye chemistry, where the compound contributes to the synthesis of colorants with particular characteristics
One significant research application involves the synthesis of phthalocyanines, which are macrocyclic compounds with applications in photodynamic therapy, catalysis, and as dyes. The sulfonation pattern significantly influences the properties of the resulting phthalocyanines, including their solubility, spectral characteristics, and biological activity .
Industrial Uses
The industrial applications of 4-Sulfophthalic anhydride are diverse and include:
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Production of surfactants and emulsifiers for detergents and personal care products
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Synthesis of polymers with enhanced properties, such as improved thermal stability and chemical resistance
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Manufacturing of specialty chemicals for various industrial processes
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Development of materials for specific applications, such as ion-exchange resins
The compound's ability to introduce sulfonic acid groups into other molecules provides a means to modify their properties, such as solubility, reactivity, and functionality.
Biological Activity
Mechanism of Action
The biological activity of 4-Sulfophthalic anhydride is primarily attributed to its electrophilic nature. When interacting with biological systems, the compound can react with nucleophilic centers in biomolecules, such as proteins and nucleic acids. The anhydride functionality is particularly reactive toward amino groups in proteins, potentially leading to covalent modification and altered function.
The sulfonic acid group contributes to the compound's solubility in aqueous environments and can participate in ionic interactions with positively charged regions of biomolecules. These properties influence the compound's distribution in biological systems and its interaction with various cellular components.
Toxicological Profile
While comprehensive toxicological data specific to 4-Sulfophthalic anhydride is limited in the available literature, insights can be drawn from studies on related compounds. Compounds containing anhydride functionalities generally exhibit irritant properties and may cause sensitization upon repeated exposure.
The presence of the sulfonic acid group in 4-Sulfophthalic anhydride likely influences its toxicological profile, potentially affecting its absorption, distribution, metabolism, and excretion in biological systems. Further research is needed to fully elucidate its toxicological properties and potential health effects.
Comparison with Similar Compounds
4-Sulfophthalic anhydride can be compared with structurally related compounds to highlight its unique properties and applications:
| Compound | Functional Groups | Distinctive Properties | Primary Applications |
|---|---|---|---|
| 4-Sulfophthalic anhydride | Anhydride, Sulfonic acid | Dual reactivity, Enhanced solubility in polar solvents | Intermediate in organic synthesis, Surfactant production |
| Phthalic anhydride | Anhydride | Lower water solubility, No acidic properties from sulfonic group | Plasticizers, Resins, Dyes |
| 4-Sulfophthalic acid | Carboxylic acid, Sulfonic acid | Higher water solubility, Different reactivity pattern | Synthesis of dyes, Pharmaceutical intermediates |
| 3-Sulfophthalic acid | Carboxylic acid, Sulfonic acid at different position | Different isomer with altered reactivity | Specialized applications in organic synthesis |
This comparison highlights how the position and nature of functional groups significantly influence a compound's properties and applications. 4-Sulfophthalic anhydride's unique combination of anhydride and sulfonic acid functionalities provides versatile reactivity patterns valuable in various applications .
Case Studies and Research Findings
Research involving 4-Sulfophthalic anhydride has yielded several notable findings. Studies on the degradation assay of high-performance liquid chromatography (HPLC) fractions have provided insights into sulfonation patterns of various compounds. These analyses have shown that direct sulfonation can result in substitution at both the 3- and 4-positions of phthalic subunits, creating complex mixtures .
In contrast, compounds obtained through condensation methods typically exhibit substitution exclusively at the 4-position. The 13C proton decoupled NMR spectra of related compounds display characteristic signals in specific solvents, providing valuable analytical information for structural characterization .
Studies on sulfonated phthalocyanines have demonstrated marked differences in biological activities between isomeric compounds, which correlate with differences in hydrophobicity and cell-penetrating properties. These findings highlight the importance of the specific sulfonation pattern in determining the biological activity of these compounds .
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